tert-butyl 3-hydroxy-3-(2-methyl-1-nitropropyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13833751
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O5 |
|---|---|
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-3-(2-methyl-1-nitropropyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O5/c1-8(2)9(14(17)18)12(16)6-13(7-12)10(15)19-11(3,4)5/h8-9,16H,6-7H2,1-5H3 |
| Standard InChI Key | JTAGQMCRMZSNGF-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1(CN(C1)C(=O)OC(C)(C)C)O)[N+](=O)[O-] |
| Canonical SMILES | CC(C)C(C1(CN(C1)C(=O)OC(C)(C)C)O)[N+](=O)[O-] |
Introduction
tert-Butyl 3-hydroxy-3-(2-methyl-1-nitropropyl)azetidine-1-carboxylate is a synthetic organic compound with a molecular formula of C12H22N2O5 and a molecular weight of 274.31 g/mol. It is a derivative of azetidine, a four-membered ring compound, which is often used in pharmaceutical and chemical research due to its versatility in forming various derivatives with potential biological activities.
Synthesis
While specific synthesis protocols for this compound are not detailed in the available literature, it is likely synthesized through reactions involving azetidine derivatives and appropriate alkylating agents. The synthesis of similar compounds often involves multi-step reactions, including alkylation and nitration steps.
Potential Biological Activities
Although specific biological activities of tert-butyl 3-hydroxy-3-(2-methyl-1-nitropropyl)azetidine-1-carboxylate are not well-documented, compounds with similar structures have been explored for their potential in pharmaceutical applications. The presence of nitro and hydroxy groups could contribute to antioxidant or anti-inflammatory properties, which are common areas of investigation for such derivatives.
Chemical Versatility
The compound's structure suggests it could be used as a building block in organic synthesis. The azetidine ring and the nitro group provide sites for further modification, making it a versatile intermediate for synthesizing more complex molecules.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O5 |
| Molecular Weight | 274.31 g/mol |
| CAS Number | 934665-39-1 |
| Purity | NLT 98% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume